molecular formula C10H13NO2 B8794483 Ethyl 3,5-dimethylisonicotinate

Ethyl 3,5-dimethylisonicotinate

Cat. No. B8794483
M. Wt: 179.22 g/mol
InChI Key: MVSQDBIMFKELRM-UHFFFAOYSA-N
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Patent
US09206128B2

Procedure details

To a solution of ethyl 2-methyl-1H-indole-3-carboxylate (2 g, 6.15 mmol), Pd(PPh3)-4(0.36 g, 0.31 mmol) in dioxane (20 mL) was added Me3Al (2 M in THF, 7.69 ml, 15.37 mmol) under N2. The mixture was stirred at reflux overnight. After the complete of the reaction, the reaction was quenched by addition of 5 mL of water and extracted with EtOAc. The extractions were combined, washed with H2O, dried over Na2SO4, and concentrated under vacuum. The residue was purified by flash column (Eluent: PE/EtOAc=15:1) to give ethyl 3,5-dimethylisonicotinate as a yellow solid. (0.9 g, yield 78%). LRMS (M+H+) m/z: calcd 180.2. found 179.01.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh3)-4
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
7.69 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:8]C=CC=2.[CH3:16][Al](C)C>O1CCOCC1>[CH3:8][C:9]1[CH:4]=[N:3][CH:16]=[C:2]([CH3:1])[C:10]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1C(=O)OCC
Name
Pd(PPh3)-4
Quantity
0.36 g
Type
reactant
Smiles
Name
Quantity
7.69 mL
Type
reactant
Smiles
C[Al](C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After the complete of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of 5 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The extractions
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column (Eluent: PE/EtOAc=15:1)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)OCC)C(=CN=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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